molecular formula C12H19NO2 B10904114 5-methyl-N,N-di(propan-2-yl)furan-2-carboxamide

5-methyl-N,N-di(propan-2-yl)furan-2-carboxamide

Cat. No.: B10904114
M. Wt: 209.28 g/mol
InChI Key: OMBXXKWDMBNHMZ-UHFFFAOYSA-N
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Description

5-methyl-N,N-di(propan-2-yl)furan-2-carboxamide is a compound belonging to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N,N-di(propan-2-yl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with isopropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N,N-di(propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N,N-di(propan-2-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N,N-di(propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methyl group at the 5-position and the N,N-di(propan-2-yl) substitution on the carboxamide group. This unique structure may contribute to its distinct biological and pharmacological properties compared to other furan derivatives .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5-methyl-N,N-di(propan-2-yl)furan-2-carboxamide

InChI

InChI=1S/C12H19NO2/c1-8(2)13(9(3)4)12(14)11-7-6-10(5)15-11/h6-9H,1-5H3

InChI Key

OMBXXKWDMBNHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N(C(C)C)C(C)C

Origin of Product

United States

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